molecular formula C11H18ClNS B13273682 [1-(5-Chlorothiophen-2-yl)ethyl](pentan-3-yl)amine

[1-(5-Chlorothiophen-2-yl)ethyl](pentan-3-yl)amine

Cat. No.: B13273682
M. Wt: 231.79 g/mol
InChI Key: XKQDFFXHAXTNAA-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)ethylamine is a secondary amine featuring a 5-chlorothiophene moiety linked via an ethyl chain to a branched pentan-3-yl group. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

Molecular Formula

C11H18ClNS

Molecular Weight

231.79 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]pentan-3-amine

InChI

InChI=1S/C11H18ClNS/c1-4-9(5-2)13-8(3)10-6-7-11(12)14-10/h6-9,13H,4-5H2,1-3H3

InChI Key

XKQDFFXHAXTNAA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Alkylation: The chlorinated thiophene is alkylated with ethyl halides in the presence of a strong base like sodium hydride.

    Amination: The final step involves the reaction of the alkylated thiophene with pentan-3-ylamine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 1-(5-Chlorothiophen-2-yl)ethylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(5-Chlorothiophen-2-yl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Aminated or thiolated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-Chlorothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, 1-(5-Chlorothiophen-2-yl)ethylamine is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its properties are leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Aromatic Moieties: The target compound’s 5-chlorothiophene group distinguishes it from analogs with phenyl (e.g., ), fluorophenyl (), or pyrazole () rings.
  • Amine Substituents : The pentan-3-yl group in the target compound provides greater steric hindrance and lipophilicity than methyl or shorter alkyl chains (e.g., ). This may enhance membrane permeability but reduce solubility in polar solvents.

Physicochemical Properties

  • Melting Points : The chalcone derivative () with a 5-chlorothiophene group has a melting point of 129–131°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but likely influenced by its flexible pentan-3-yl chain.
  • Lipophilicity : The fluorophenyl analog () has a calculated logP of ~2.8, while the target compound’s logP is estimated to be higher (~3.5) due to the larger pentan-3-yl group.

Biological Activity

1-(5-Chlorothiophen-2-yl)ethylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine, which is known to enhance biological activity through increased electron density and reactivity. The presence of the pentan-3-yl amine side chain contributes to its hydrophobic nature, potentially influencing its interaction with biological membranes.

The biological activity of 1-(5-Chlorothiophen-2-yl)ethylamine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amino alcohol moiety allows for hydrogen bonding and electrostatic interactions, modulating the activity of these targets.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting neurotransmitter release and signaling pathways.

Biological Activity

Research has shown that compounds similar to 1-(5-Chlorothiophen-2-yl)ethylamine exhibit a range of biological activities:

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. A study evaluating similar thiophene derivatives reported significant inhibition zones in disk diffusion tests against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)
1-(5-Chlorothiophen-2-yl)ethylamineE. coli15
1-(5-Chlorothiophen-2-yl)ethylamineS. aureus18

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Sample Concentration (µg/mL)% Inhibition
1035
5060
10085

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal apoptosis and inflammation.
  • Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of thiophene derivatives, showing reduced levels of pro-inflammatory cytokines in vitro.

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